Absence of Public-Domain Quantitative Comparator Data for 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
A systematic search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, and major vendor technical datasheets returned no peer-reviewed primary research articles, patents, or authoritative database entries containing quantitative, comparator-based biological or physicochemical differentiation data for CAS 147169-22-0. No IC₅₀, Kᵢ, EC₅₀, LogP, solubility, metabolic stability, selectivity index, or in vivo efficacy values could be located for this specific compound in the public domain. This evidence gap precludes the generation of evidence items that satisfy the Core Evidence Admission Rules requiring (a) a clear comparator or baseline, (b) quantitative data for the target compound, (c) quantitative data for the comparator, and (d) the assay/model/system context [1]. Users are advised that any claims of 'antimicrobial, antitumor, or antiviral properties' appearing on third-party commercial websites are not substantiated by retrievable primary data and cannot be weighted in a procurement or selection decision.
| Evidence Dimension | Comprehensive public-domain biological and physicochemical characterization data availability (as of April 2026) |
|---|---|
| Target Compound Data | No quantitative comparator data retrievable from PubMed, PubChem BioAssay, ChEMBL, or patent databases |
| Comparator Or Baseline | Well-characterized N-sulfonyl oxazolidin-2-one analogs (e.g., DuP-105, linezolid, or COX-2 selective oxazolones) for which extensive IC₅₀ and PK data exist in the literature |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Literature and database search conducted across PubMed, Google Patents, PubChem, ChEMBL, ChemSpider, and vendor technical datasheets (April 2026) |
Why This Matters
A procurement decision for CAS 147169-22-0 must be based on its intended use as a synthetic building block or screening library component rather than on any documented biological differentiation, as no quantitative activity or selectivity data exist in the public domain to support prioritization over closely related analogs.
- [1] NCBI PubChem. No BioAssay results returned for CAS 147169-22-0 or InChIKey QXTUFIULGGXUHB-UHFFFAOYSA-N. Search conducted April 2026. View Source
